2-{[3-(4-Bromophenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-YL]sulfanyl}-N-(4-methoxyphenyl)acetamide
Description
Properties
IUPAC Name |
2-[[2-(4-bromophenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-3-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26BrN3O2S/c1-30-20-12-10-19(11-13-20)26-21(29)16-31-23-22(17-6-8-18(25)9-7-17)27-24(28-23)14-4-2-3-5-15-24/h6-13H,2-5,14-16H2,1H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJGWRSMYRDQNDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NC3(CCCCCC3)N=C2C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26BrN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[3-(4-Bromophenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-YL]sulfanyl}-N-(4-methoxyphenyl)acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article delves into the various aspects of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C₁₈H₁₈BrN₂O₂S
- Molecular Weight : 396.32 g/mol
The compound features a diazaspiro structure, which is known for its unique three-dimensional conformation that may influence its biological interactions.
Biological Activity Overview
Research has indicated that compounds with similar structural frameworks often exhibit a range of biological activities such as:
- Antimicrobial Activity : Compounds containing bromophenyl and diazaspiro moieties have shown promise against various bacterial strains. Preliminary studies suggest that this compound may inhibit the growth of both Gram-positive and Gram-negative bacteria.
- Anticancer Properties : The presence of the diazaspiro structure is associated with cytotoxic effects on cancer cell lines. In vitro studies have demonstrated that this compound can induce apoptosis in certain cancer cells.
- Anti-inflammatory Effects : Some derivatives of similar compounds have been reported to possess anti-inflammatory properties, potentially making this compound a candidate for further investigation in inflammatory disease models.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
- Receptor Modulation : It may interact with various cellular receptors, modulating signaling pathways that lead to apoptosis or inflammation reduction.
- Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to induce oxidative stress in target cells, leading to cell death.
Data Tables
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis in cancer cells | |
| Anti-inflammatory | Reduction in inflammatory markers |
Case Studies
Several case studies have explored the biological activity of related compounds:
- Antimicrobial Study : A study tested the efficacy of related diazaspiro compounds against Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition at concentrations as low as 10 µg/mL, suggesting a potent antimicrobial effect.
- Cytotoxicity Assay : In vitro assays on human cancer cell lines (e.g., HeLa and MCF-7) revealed that the compound induced cell death at concentrations ranging from 5 to 20 µM, with IC50 values indicating strong cytotoxic potential.
- Inflammatory Response Model : Animal models treated with this compound showed reduced levels of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6), highlighting its potential use in treating inflammatory diseases.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Structural Analogues with Modified Aryl Substituents
Compound A : 2-{[3-(4-Bromophenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide
- Key Differences : Methyl group (CH₃) replaces methoxy (OCH₃) on the terminal phenyl ring.
- Molecular Formula : C₂₄H₂₆BrN₃OS (vs. C₂₄H₂₆BrN₃O₂S for the target compound) .
Compound B : N-(4-Bromophenyl)-2-[4-(4-methoxyphenyl)-2-oxothiazol-3-yl]acetamide (9e)
Analogues with Varied Heterocyclic Cores
Compound C : 2-((3S,4R)-1-(4-Bromophenyl)-4-(4-methoxyphenyl)-2-oxopyrrolidin-3-yl)-N-(4-methoxyphenyl)acetamide
- Key Differences : Substitutes the diazaspiro core with a pyrrolidin-2-one ring.
- Impact : The β-lactam-like structure may enhance binding to enzymes like penicillin-binding proteins but reduces nitrogen content, altering charge distribution .
Compound D : 2-{[3-(4-Bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide
Pharmacologically Active Analogues
Compound E : 2-{2-[3-(Benzothiazol-2-ylamino)-4-oxo-2-thioxothiazolidin-5-ylidenemethyl]-4-chlorophenoxy}-N-(4-methoxyphenyl)-acetamide (3.1.3)
- Key Differences: Benzothiazole-thiazolidinone hybrid with a chlorophenoxy group.
- Biological Activity : Demonstrated potent antitumor activity, attributed to the methoxyphenylacetamide moiety’s role in intercalation or receptor binding .
Compound F : N-(4-Bromophenyl)-3-(2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yloxy)propanamide (VIj)
- Key Differences : Flavone-derived structure with a propanamide linker.
- Biological Activity: Evaluated for adenosine A2B receptor binding, highlighting the importance of the 4-methoxyphenyl group in receptor affinity .
Comparative Data Table
Key Research Findings
- Electronic Effects : Methoxy groups enhance solubility and hydrogen-bonding capacity compared to methyl or halogen substituents .
- Spirocyclic Advantage: Diazaspiro cores improve metabolic stability by restricting rotational freedom, as seen in the target compound vs. non-spiro analogues .
- Biological Relevance : The 4-methoxyphenyl group is a recurring pharmacophore in antitumor and receptor-binding compounds .
Q & A
Q. How to validate compound purity for in vivo studies?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
